3-Hydroxypropyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

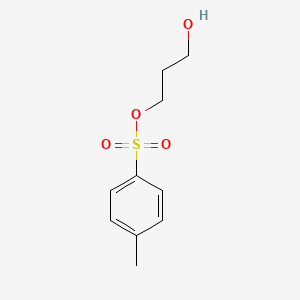

3-Hydroxypropyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C10H14O4S and its molecular weight is 230.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Hydroxypropyl 4-methylbenzenesulfonate has the molecular formula . It features a hydroxyl group, a propyl chain, and a sulfonate group attached to a methyl-substituted aromatic ring. These structural components contribute to its reactivity and potential applications in different fields.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, bifunctional inhibitors targeting MEK1 and PI3K pathways have shown promise in inhibiting tumor growth in various cancer cell lines, such as A549 and D54. In vitro studies demonstrated that these compounds effectively reduced phosphorylation of key signaling proteins involved in cancer progression .

Antimicrobial Activity

The sulfonate group in this compound is known to enhance antimicrobial properties. Research has focused on its efficacy against various pathogens, including bacteria and fungi. Compounds with similar structures have been synthesized and tested for their ability to inhibit bacterial growth, showing potential as new antimicrobial agents .

Pesticidal Properties

The compound has been explored for its potential use as an agricultural pesticide. Research indicates that derivatives of sulfonates can exhibit nematicidal, insecticidal, and fungicidal activities. Specifically, formulations containing sulfonate derivatives have been effective against nematodes and other agricultural pests .

| Pest Type | Activity | Application Rate (kg/ha) | Reference |

|---|---|---|---|

| Nematodes | Nematicidal | 0.1 - 6 | |

| Insects | Insecticidal | 0.01 - 10 |

Formulation Development

The formulation of this compound into various delivery systems (e.g., granules, emulsions) has been investigated to enhance its effectiveness in field applications. Such formulations allow for controlled release and targeted application, improving pest control efficiency while minimizing environmental impact .

Case Study: In Vitro Efficacy Against Cancer

In a study evaluating the efficacy of various sulfonate compounds against cancer cell lines, this compound was identified as a potent inhibitor of cell proliferation in A549 cells. The study utilized Western blot analysis to assess the impact on signaling pathways critical for tumor growth .

Case Study: Agricultural Field Trials

Field trials conducted to assess the effectiveness of sulfonate-based pesticides revealed that formulations containing this compound significantly reduced nematode populations in treated crops compared to untreated controls. The results highlighted its potential as a sustainable pest management solution in agriculture .

Propriétés

Formule moléculaire |

C10H14O4S |

|---|---|

Poids moléculaire |

230.28 g/mol |

Nom IUPAC |

3-hydroxypropyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6,11H,2,7-8H2,1H3 |

Clé InChI |

GMWFPSPTDMITFZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)OCCCO |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.